REACTION_CXSMILES
|
[C:1]([O:7][OH:8])([CH2:4][CH2:5][CH3:6])([CH3:3])[CH3:2].[C:9](OC)([CH2:12][CH2:13][CH3:14])([CH3:11])[CH3:10]>>[C:1]([O:7][O:8][C:9]([CH2:12][CH2:13][CH3:14])([CH3:11])[CH3:10])([CH2:4][CH2:5][CH3:6])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CCC)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CCC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CCC)OOC(C)(C)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |